molecular formula C10H7BrF2N2 B13929368 7-Bromo-3-(difluoromethyl)quinolin-2-amine

7-Bromo-3-(difluoromethyl)quinolin-2-amine

Cat. No.: B13929368
M. Wt: 273.08 g/mol
InChI Key: WHTMYBPDZKQSCC-UHFFFAOYSA-N
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Description

7-Bromo-3-(difluoromethyl)quinolin-2-amine is a chemical compound with the molecular formula C10H7BrF2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 7-bromoquinoline with difluoromethylamine under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of 7-Bromo-3-(difluoromethyl)quinolin-2-amine may involve large-scale bromination and subsequent functionalization processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-(difluoromethyl)quinolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromo-3-(difluoromethyl)quinolin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Bromo-3-(difluoromethyl)quinolin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The difluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
  • 2-Quinolinamine, 7-bromo-3-(difluoromethyl)-

Uniqueness

7-Bromo-3-(difluoromethyl)quinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and difluoromethyl groups enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C10H7BrF2N2

Molecular Weight

273.08 g/mol

IUPAC Name

7-bromo-3-(difluoromethyl)quinolin-2-amine

InChI

InChI=1S/C10H7BrF2N2/c11-6-2-1-5-3-7(9(12)13)10(14)15-8(5)4-6/h1-4,9H,(H2,14,15)

InChI Key

WHTMYBPDZKQSCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)C(F)F)N)Br

Origin of Product

United States

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